

## what is the chemical structure of persicarin

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Core Chemical Structure and Properties of Persicarin

#### Introduction

**Persicarin** is a naturally occurring sulfated flavonoid that has garnered interest within the scientific community for its potential therapeutic properties. First isolated from water pepper (Persicaria hydropiper), it is also found in other plants such as water dropwort (Oenanthe javanica) and dill.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols and biological pathways associated with **persicarin**, tailored for researchers, scientists, and professionals in drug development.

## **Chemical Structure and Identification**

**Persicarin** is classified as a 3-sulfated flavonoid, a subclass of flavonoids characterized by a sulfate group at the 3-position of the C ring.[3][4] The core structure is based on an isorhamnetin backbone, which is a 3'-O-methylated form of quercetin.[1]

- Systematic IUPAC Name: [5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]
   hydrogen sulfate[5]
- Other Names: Isorhamnetin 3-sulfate, Isohamnetin 3-monosulfate[2][5]
- Chemical Formula: C<sub>16</sub>H<sub>12</sub>O<sub>10</sub>S[5][6][7]
- SMILES: COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O[5][6]



InChl Key: CZFNXFXZXWDYMZ-UHFFFAOYSA-N[1][5][6]

# **Physicochemical and Quantitative Data**

A summary of the key quantitative properties of **persicarin** is presented in the table below for easy reference and comparison.

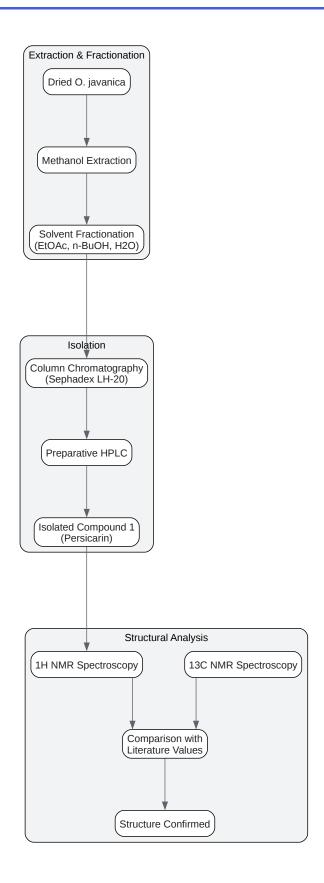
Property	Value	Source(s)
Molecular Weight	396.33 g/mol	[6]
Monoisotopic Mass	396.015117294 Da	[3][4]
CAS Number	549-31-5	[1][5]
Melting Point	288 °C (decomposes)	[2]
Water Solubility	0.43 g/L (practically insoluble)	[2][3][4]
Acidity (pKa)	-3.53 (strongest acidic)	[2]
Polar Surface Area	159.82 Ų	[4]
Hydrogen Bond Donors	4	[4]
Hydrogen Bond Acceptors	9	[4]
Rotatable Bond Count	4	[4]

# Experimental Protocols Isolation and Characterization of Persicarin from Oenanthe javanica

The following protocol outlines the methodology for identifying and characterizing **persicarin** from plant sources, as described in studies of Oenanthe javanica.

Workflow for **Persicarin** Identification





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Caption: Workflow for the extraction and identification of persicarin.



#### Methodology:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural identification of persicarin was performed using <sup>1</sup>H and <sup>13</sup>C NMR.[8]
  - <sup>1</sup>H NMR (600 MHz, DMSO-d<sub>6</sub>): δ 8.06 (1H, d, J= 2.2 Hz, H-2'), 7.61 (1H, d, J=8.8, 2.2 Hz, H-6'), 6.92 (1H, d, J=8.8 Hz, H-5'), 6.43 (1H, d, J=2.2 Hz, H-8), 6.22 (1H, d, J=2.2 Hz, H-6), 3.83 (3H, s, MeO-3').[8]
  - <sup>13</sup>C NMR (150 MHz, DMSO-d<sub>6</sub>): δ 177.1 (C-4), 166.5 (C-7), 161.1 (C-5), 156.2 (C-2), 155.5 (C-9), 149.6 (C-3'), 147.1 (C-4'), 131.8 (C-5'), 121.2 (C-6'), 121.1 (C-1'), 115.2 (C-2'), 103.1 (C-10), 99.7 (C-6), 93.6 (C-8), 55.6 (MeO).[8]
- The resulting spectral data were compared with established literature values to confirm the identity of the compound as **persicarin**.[8]

## **Analysis of Hepatic Glucose Content**

This protocol, with minor modifications from the method of Momose et al., was used to determine the effect of **persicarin** on liver glucose levels in a diabetic mouse model.[8]

- Homogenization: Hepatic tissue was homogenized in an ice-cold 0.9% NaCl buffer.[8]
- Deproteinization: The homogenate was deproteinized by adding 0.15 M Ba(OH)<sub>2</sub> and 5% ZnSO<sub>4</sub>.[8]
- Centrifugation: The mixture was centrifuged at 1,670 × g for 15 minutes.[8]
- Supernatant Analysis: The resulting supernatant was collected, and the glucose concentration was measured.[8]

# **Biological Activity and Signaling Pathways**

**Persicarin** has demonstrated significant biological activity, particularly in the context of diabetes-induced liver damage, where it appears to mitigate oxidative stress and inflammation. [1][8]

## **Biosynthesis of Persicarin**



The formation of **persicarin** involves the general flavonoid biosynthesis pathway, culminating in a sulfation step.



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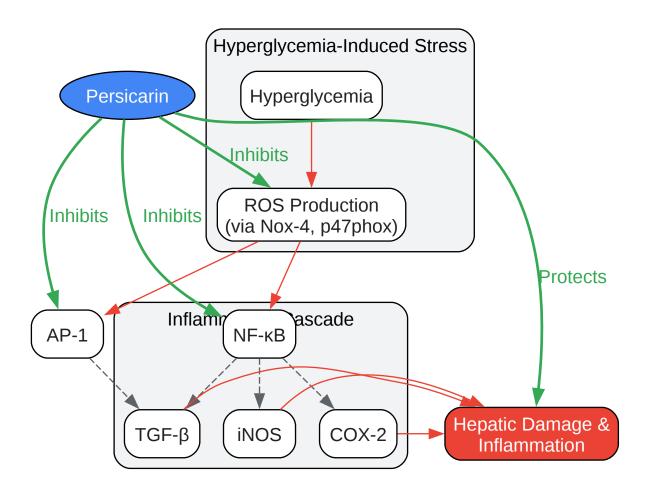
Caption: Simplified biosynthesis pathway leading to **persicarin**.

The pathway begins with the synthesis of the flavonoid skeleton, leading to the precursor isorhamnetin. The final step is the sulfation at the 3-hydroxyl position, a reaction catalyzed by cytosolic sulfotransferases (SOTs) using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.[1]

### **Protective Mechanism in Diabetic Liver**

In streptozotocin-induced type 1 diabetic mice, **persicarin** was shown to protect the liver by attenuating hyperglycemia-induced oxidative stress and inflammation.[8]





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Caption: Predicted mechanism of **persicarin** in attenuating diabetic liver damage.

The proposed mechanism suggests that **persicarin** reduces the production of reactive oxygen species (ROS) and suppresses key inflammatory mediators, including nuclear factor- $\kappa$ B (NF- $\kappa$ B), activator protein-1 (AP-1), transforming growth factor- $\beta$  (TGF- $\beta$ ), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[1][8] This action helps to protect against liver damage caused by high glucose levels.[8]

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- To cite this document: BenchChem. [what is the chemical structure of persicarin].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233487#what-is-the-chemical-structure-of-persicarin]

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